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Compound of Interest

Compound Name:
N,1,5-trimethyl-1H-pyrazole-3-

carboxamide

CAS No.: 136678-94-9

Cat. No.: B163187

Get Quote

Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast

spectrum of biological activities that have led to their successful application in both medicine

and agriculture.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen

atoms, serves as a versatile scaffold. When combined with a carboxamide functional group, its

derivatives have become particularly prominent as a class of highly effective agrochemicals.[2]

Many commercial fungicides and insecticides are based on this core structure, owing to their

potent and often specific modes of action.[3]

This guide focuses on a specific member of this class, N,1,5-trimethyl-1H-pyrazole-3-
carboxamide. This molecule, while not as extensively documented as some commercialized

analogs, embodies the key structural features that confer potent biological activity. Its

architecture consists of a pyrazole ring methylated at the N1 and C5 positions, with an N-

methylcarboxamide group at the C3 position. Understanding the synthesis, mechanism, and

structure-activity relationships of this compound provides a valuable model for researchers

engaged in the discovery and development of novel pesticides and pharmaceuticals. As a

Senior Application Scientist, the intent of this document is to provide not just a review of the
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literature, but a practical and theoretical guide grounded in the causality of the chemical and

biological processes involved.

Synthesis and Structural Elucidation
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide is logically approached through

a multi-step process that first builds the core heterocyclic scaffold and then functionalizes it to

yield the final amide. This ensures high yields and regiochemical control.

Synthetic Strategy Overview
A robust and field-proven pathway involves two primary stages:

Formation of the Pyrazole Core: Construction of the key intermediate, 1,5-dimethyl-1H-

pyrazole-3-carboxylic acid. This is achieved via a classical Knorr-type pyrazole synthesis

through the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.

Amide Bond Formation: Conversion of the resulting carboxylic acid to the target N-methyl

carboxamide. This is typically accomplished by first activating the carboxylic acid to form a

more reactive species (e.g., an acyl chloride), followed by reaction with methylamine.

This sequence is favored because it allows for the purification of the carboxylic acid

intermediate, ensuring the final amidation step is clean and efficient.
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Part A: Pyrazole Core Synthesis

Part B: Amidation

Pentane-2,4-dione +
Methylhydrazine
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1,3,5-Trimethyl-1H-pyrazole

Oxidation
(e.g., KMnO4)

1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Activation
(e.g., SOCl2)

Intermediate

1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

Amidation with
Methylamine (CH3NH2)

N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Click to download full resolution via product page

Caption: Synthetic workflow for N,1,5-trimethyl-1H-pyrazole-3-carboxamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b163187/docs?utm_src=pdf-body-img#introduction-the-pyrazole-carboxamide-scaffold-in-modern-chemistry
https://www.benchchem.com/product/b163187/docs?utm_src=pdf-body#introduction-the-pyrazole-carboxamide-scaffold-in-modern-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and scalability.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (Intermediate)

Rationale: This protocol first uses a well-established cyclocondensation reaction to form the

stable trimethylated pyrazole ring.[4] The subsequent oxidation of the 3-methyl group to a

carboxylic acid is a standard transformation. The choice of potassium permanganate is

based on its effectiveness and cost-efficiency.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer,

add pentane-2,4-dione (10.0 g, 0.1 mol) and ethanol (100 mL).

Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution at room temperature. The

addition is exothermic; maintain the temperature below 40°C using a water bath if

necessary.

After the addition is complete, heat the mixture to reflux and maintain for 3 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, remove the ethanol under reduced pressure using a

rotary evaporator.

The resulting crude oil is purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole

as a colorless liquid.

Step 2: Oxidation to 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

In a 1 L three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel,

dissolve 1,3,5-trimethyl-1H-pyrazole (11.0 g, 0.1 mol) in 200 mL of water.

Prepare a solution of potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) in 400 mL of

water.
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Heat the pyrazole solution to 70-80°C and add the KMnO₄ solution dropwise over 2-3

hours, maintaining the temperature. The purple color will disappear as the reaction

proceeds.

After the addition is complete, continue stirring at 80°C until the purple color has

completely vanished.

Cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter

cake with hot water.

Combine the filtrate and washings, then acidify with concentrated HCl to pH 2-3. A white

precipitate will form.

Cool the mixture in an ice bath for 1 hour, then collect the solid by filtration, wash with cold

water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide (Final Product)

Rationale: The conversion of a carboxylic acid to an amide requires activation. Thionyl

chloride (SOCl₂) is a highly effective reagent for this, converting the acid to a reactive acyl

chloride.[5] The subsequent reaction with methylamine is a nucleophilic acyl substitution that

proceeds rapidly and cleanly.

In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-

pyrazole-3-carboxylic acid (7.0 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol).

Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

Heat the mixture to reflux for 2 hours. The solid will dissolve as it converts to the acyl

chloride.

After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure.

Dissolve the resulting crude acyl chloride in 50 mL of anhydrous tetrahydrofuran (THF)

and cool the solution to 0°C in an ice bath.
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Slowly bubble methylamine gas through the solution or add a solution of methylamine in

THF (e.g., 2.0 M solution) dropwise with vigorous stirring. Maintain the temperature at 0°C.

After the addition, allow the reaction to warm to room temperature and stir for an additional

1 hour.

Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield N,1,5-
trimethyl-1H-pyrazole-3-carboxamide as a solid.

Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic methods. The expected data,

based on analogous structures, provides a benchmark for validation.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b163187/docs?utm_src=pdf-body#introduction-the-pyrazole-carboxamide-scaffold-in-modern-chemistry
https://www.benchchem.com/product/b163187/docs?utm_src=pdf-body#introduction-the-pyrazole-carboxamide-scaffold-in-modern-chemistry
https://www.rsc.org/suppdata/c6/nj/c6nj01723a/c6nj01723a1.pdf
https://www.mdpi.com/2073-4352/2/3/1248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique
Expected Observations for N,1,5-trimethyl-

1H-pyrazole-3-carboxamide

¹H NMR

~6.2-6.4 ppm (s, 1H, pyrazole C4-H) ~3.8-4.0

ppm (s, 3H, pyrazole N1-CH₃) ~2.8-3.0 ppm (d,

3H, amide N-CH₃) ~2.3-2.5 ppm (s, 3H,

pyrazole C5-CH₃) ~7.5-8.0 ppm (br s, 1H, amide

N-H)

¹³C NMR

~163 ppm (C=O, amide) ~148 ppm (C5-

pyrazole) ~145 ppm (C3-pyrazole) ~108 ppm

(C4-pyrazole) ~38 ppm (N1-CH₃) ~26 ppm

(Amide N-CH₃) ~12 ppm (C5-CH₃)

IR (cm⁻¹)

~3300 (N-H stretch) ~1650 (C=O stretch, Amide

I) ~1550 (N-H bend, Amide II) ~2950 (C-H

stretch)

HRMS (ESI)
Calculated m/z for C₇H₁₂N₃O⁺ [M+H]⁺ should

match the observed value.

Biological Activity and Mechanism of Action
The primary application space for pyrazole carboxamides is in agrochemicals, where they

function as potent inhibitors of fungal and insect respiration.

Target Organisms and Efficacy
While specific data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide is not publicly available,

extensive research on closely related 1,3,5-trimethylpyrazole-containing malonamides

demonstrates high efficacy against a range of agricultural pests.[7] This strongly suggests that

the N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold is a potent pharmacophore.
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Pest/Pathogen Class
Example Target

Species

Reported Activity of

Analogs
Reference

Acarina (Mites)

Tetranychus

cinnabarinus

(Carmine spider mite)

Good to moderate

acaricidal activity
[7]

Lepidoptera (Moths)
Plutella xylostella

(Diamondback moth)

Good insecticidal

activity (up to 100%

mortality)

[7]

Hemiptera (Aphids)
Aphis craccivora

(Cowpea aphid)

Potent anti-aphid

activity (up to 100%

mortality)

[7]

Fungi
Various

phytopathogenic fungi

Broad-spectrum

fungicidal activity
[1][3]

Mechanism of Action: Inhibition of Succinate
Dehydrogenase (Complex II)
The well-established mechanism of action for this class of compounds is the inhibition of the

mitochondrial electron transport chain (ETC) at Complex II, also known as Succinate

Dehydrogenase (SDH).[3][7]

Causality: SDH is a critical enzyme in cellular respiration, linking the Krebs cycle to the ETC.

It catalyzes the oxidation of succinate to fumarate. The electrons from this process are

passed to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. By binding to

the ubiquinone binding site (Q-site) of the SDH enzyme, pyrazole carboxamides physically

block the transfer of electrons. This halts the entire ETC, leading to a rapid depletion of

cellular ATP and ultimately causing cell death in the target pest or fungus. This targeted

disruption of energy metabolism is the basis for their potent bioactivity.
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Caption: Mechanism of action via inhibition of Succinate Dehydrogenase (Complex II).

Toxicological Considerations
An important aspect of drug and pesticide development is selectivity. While the SDHI target is

effective, researchers must be aware of potential off-target effects. Studies on structurally

related 1-methyl-1H-pyrazole-5-carboxamides revealed an unexpected acute mammalian

toxicity in rodent models.[8] This toxicity was linked to the inhibition of mitochondrial respiration

in mammalian cells. This finding underscores the critical need for careful toxicological profiling

in any research program involving pyrazole carboxamides to ensure a sufficient therapeutic or

safety window between the target pest and non-target organisms.

Conclusion and Future Outlook
N,1,5-trimethyl-1H-pyrazole-3-carboxamide belongs to a powerful and commercially

significant class of chemical compounds. The synthetic pathways to its creation are robust and

well-understood, relying on fundamental reactions in heterocyclic chemistry. Its presumed

mechanism of action, the inhibition of mitochondrial Complex II, is a proven strategy for

controlling a wide range of agricultural pests and fungal pathogens.

Future research should focus on:
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Definitive Bioassays: Quantifying the specific insecticidal, acaricidal, and fungicidal activity of

N,1,5-trimethyl-1H-pyrazole-3-carboxamide to confirm the potential inferred from its

analogs.

Selective Toxicity Studies: A thorough investigation of its inhibitory concentration (IC₅₀)

against pest/fungal SDH versus mammalian SDH to determine its safety and selectivity

index.

Structure-Activity Relationship (SAR) Expansion: Synthesizing novel derivatives by

modifying the substituents on the pyrazole ring and the amide nitrogen to optimize potency

and broaden the activity spectrum.

By leveraging the foundational knowledge presented in this guide, researchers can effectively

utilize and innovate upon the N,1,5-trimethyl-1H-pyrazole-3-carboxamide scaffold in the

ongoing quest for more effective and safer chemical solutions in agriculture and beyond.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b163187?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

